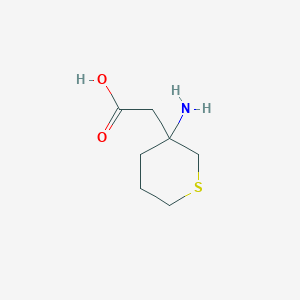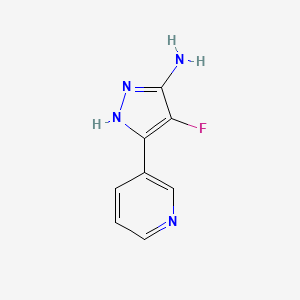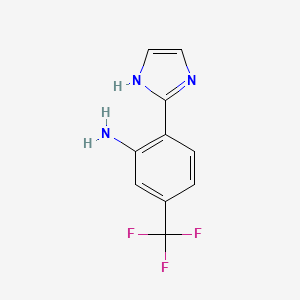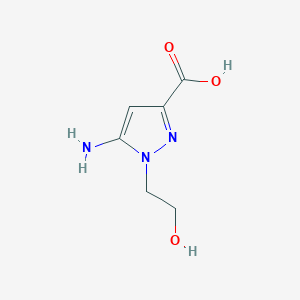
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a carboxylic acid group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with suitable carboxylating agents. One common method is the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the carboxylation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde group.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts used in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their conformation and activity. This interaction can inhibit or activate the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
- 5-Amino-1-phenyl-3-methylpyrazole
Comparison: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the pyrazole ring This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds For example, 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide lacks the carboxylic acid group, which affects its solubility and reactivity
Eigenschaften
Molekularformel |
C6H9N3O3 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
5-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c7-5-3-4(6(11)12)8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) |
InChI-Schlüssel |
UWUKGOYGZNOJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1C(=O)O)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
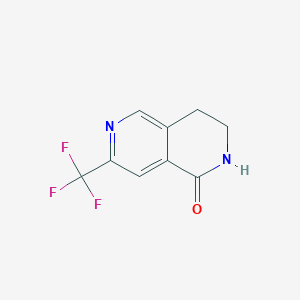
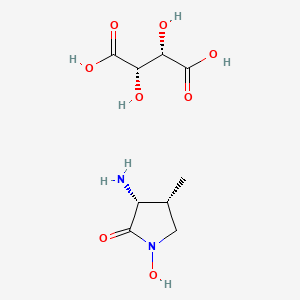
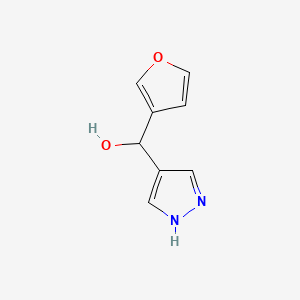
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
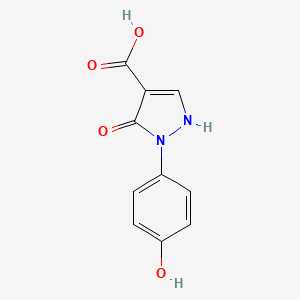
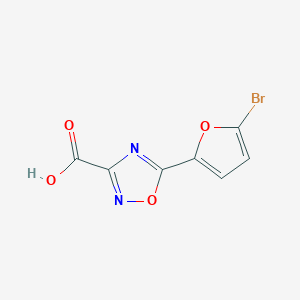
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
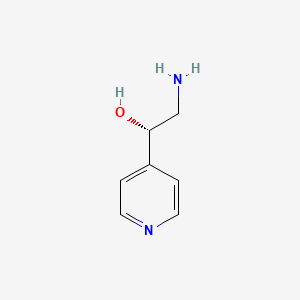
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
